![molecular formula C18H11NO B114835 3-Nitrosochrysene CAS No. 150473-03-3](/img/structure/B114835.png)
3-Nitrosochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrosochrysene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen that has been extensively studied for its ability to cause DNA damage and promote the development of cancer.
Wirkmechanismus
The mechanism of action of 3-Nitrosochrysene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitrosochrysene include DNA damage, oxidative stress, inflammation, and cell death. These effects can lead to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Nitrosochrysene in lab experiments is its ability to induce DNA damage and cancer development, which can be useful for studying the mechanism of action of other 3-Nitrosochrysene and developing new cancer treatments. However, one limitation of using 3-Nitrosochrysene is its toxicity, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are several future directions for research on 3-Nitrosochrysene. One direction is to investigate its role in specific types of cancer, such as lung cancer and breast cancer. Another direction is to develop new treatments that target the DNA adducts formed by 3-Nitrosochrysene. Additionally, future research could focus on the development of safer and more effective methods for synthesizing and working with 3-Nitrosochrysene in the lab.
Conclusion:
In conclusion, 3-Nitrosochrysene is a potent mutagen and carcinogen that has been extensively studied for its ability to cause DNA damage and promote the development of cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-Nitrosochrysene could lead to a better understanding of its role in cancer development and the development of new cancer treatments.
Synthesemethoden
The synthesis of 3-Nitrosochrysene involves the reaction of chrysene with nitrous acid. This reaction results in the formation of 3-Nitrosochrysene, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Nitrosochrysene has been extensively studied for its mutagenic and carcinogenic properties. It has been used in various scientific research studies to investigate its role in DNA damage and cancer development. Additionally, 3-Nitrosochrysene has been used as a model compound to study the mechanism of action of other 3-Nitrosochrysene.
Eigenschaften
CAS-Nummer |
150473-03-3 |
---|---|
Produktname |
3-Nitrosochrysene |
Molekularformel |
C18H11NO |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
3-nitrosochrysene |
InChI |
InChI=1S/C18H11NO/c20-19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H |
InChI-Schlüssel |
CQZZESXMYMNTMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |
Andere CAS-Nummern |
150473-03-3 |
Synonyme |
3-nitrosochrysene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.